

Spectroscopic and Biosynthetic Insights into Vibralactone: A Technical Guide

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Compound of Interest

Compound Name: Vibralactone

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This technical guide provides an in-depth overview of the spectroscopic data for **Vibralactone**, a potent pancreatic lipase inhibitor. It includes tabulated nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data, detailed experimental protocols for their acquisition, and a visualization of its biosynthetic pathway.

Core Spectroscopic Data of Vibralactone

The structural elucidation of **Vibralactone**, a novel β -lactone-containing natural product, relies heavily on modern spectroscopic techniques. The following tables summarize the key ^1H and ^{13}C NMR chemical shifts and HRMS data for the core **Vibralactone** molecule.

Table 1: ^1H NMR Spectroscopic Data for Vibralactone (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.15	br s	
4 α	2.35	d	17.4
4 β	2.89	d	17.4
5	4.95	t	7.2
8	2.45	m	
9	5.12	t	7.2
11-CH ₃	1.62	s	
12-CH ₃	1.70	s	
13-CH ₂	4.22	s	

Table 2: ^{13}C NMR Spectroscopic Data for Vibralactone (CDCl_3)

Position	Chemical Shift (δ , ppm)
1	88.9
2	134.9
3	141.2
4	43.2
5	78.9
6	173.8
8	28.5
9	121.5
10	135.2
11	25.8
12	17.9
13	60.7

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Vibralactone

Ion	Calculated m/z	Observed m/z	Molecular Formula
$[M+H]^+$	209.1178	209.1172	$C_{12}H_{17}O_3$
$[M+Na]^+$	231.0997	231.0992	$C_{12}H_{16}O_3Na$

Experimental Protocols

The following sections detail representative methodologies for the acquisition of the spectroscopic data presented above. These protocols are synthesized from standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Vibralactone** in a deuterated solvent (typically chloroform-d, CDCl_3) is prepared in a standard 5 mm NMR tube. ^1H and ^{13}C NMR spectra are acquired at room temperature on a high-field NMR spectrometer (e.g., 400-600 MHz).

- ^1H NMR: Proton NMR spectra are typically recorded with a spectral width of 0-12 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at δ 7.26 ppm). Standard pulse programs are used for one-dimensional acquisitions.
- ^{13}C NMR: Carbon-13 NMR spectra are acquired with a spectral width of 0-220 ppm. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at δ 77.16 ppm). Proton decoupling is employed to simplify the spectrum.
- 2D NMR: To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

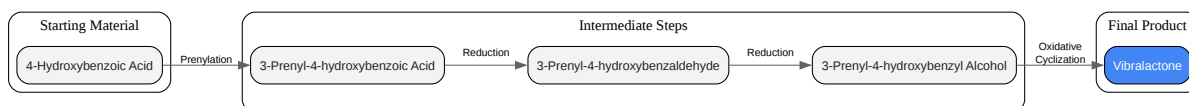
High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed to confirm the elemental composition of **Vibralactone**. A dilute solution of the compound is introduced into the mass spectrometer via an appropriate ionization source, commonly Electrospray Ionization (ESI).

- Sample Preparation: A stock solution of **Vibralactone** is prepared in a suitable solvent (e.g., methanol or acetonitrile) and further diluted to a concentration of approximately 1-10 $\mu\text{g/mL}$.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
- Data Acquisition: The instrument is operated in positive ion mode to detect protonated molecules ($[\text{M}+\text{H}]^+$) or sodium adducts ($[\text{M}+\text{Na}]^+$). The mass analyzer is calibrated using a standard calibration mixture to ensure high mass accuracy (typically <5 ppm). Data is acquired over a relevant mass range (e.g., m/z 100-500).

Biosynthetic Pathway of Vibralactone

Vibralactone is biosynthesized in the basidiomycete *Boreostereum vibrans*. The pathway involves a series of enzymatic transformations starting from 4-hydroxybenzoic acid. The key steps include prenylation, reduction, and a unique cyclization to form the characteristic β -lactone ring.



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Caption: Biosynthetic pathway of **Vibralactone**.

This guide provides foundational spectroscopic and biosynthetic information on **Vibralactone** for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. The detailed data and protocols serve as a valuable resource for further research and development of **Vibralactone** and its derivatives as potential therapeutic agents.

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